molecular formula C6H3ClN2OS B3366405 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 137240-12-1

5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B3366405
CAS RN: 137240-12-1
M. Wt: 186.62 g/mol
InChI Key: DTMRVPCIHOZJBC-UHFFFAOYSA-N
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Description

5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has been studied for its various therapeutic activities . It is a derivative of thienopyrimidines, which are known for their antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties .


Synthesis Analysis

The synthesis of this compound involves several steps . It starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3 . This is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H and 13C NMR, and mass spectrometry data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of methyl 2-aminothiophene-3-carboxylate with urea, the action of POCl3 on the resulting compound, and the treatment of the product with different pyridine amines in N,N-dimethylformamide/Hung’s base .

Mechanism of Action

The compounds synthesized from 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one have been docked against the acetyl-CoA carboxylase enzyme . This suggests that they may exert their therapeutic effects by interacting with this enzyme.

Future Directions

The future directions for research on 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one could include further exploration of its therapeutic potential, given its broad range of biological and pharmacological activities . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

5-chloro-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMRVPCIHOZJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70577890
Record name 5-Chlorothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137240-12-1
Record name 5-Chlorothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70577890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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